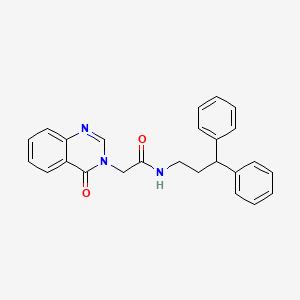

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazolin-4-one core linked to a diphenylpropyl group via an acetamide bridge. Its structure integrates a quinazolinone moiety, a scaffold known for diverse biological activities, including kinase inhibition and antiproliferative effects . The synthesis of this compound involves multi-step reactions, often employing reagents such as sodium iodide and chlorotrimethylsilane (TMS-Cl) under reflux conditions in acetonitrile .

Key structural characteristics include:

- Quinazolin-4-one core: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions in biological targets.

- Acetamide linker: Enhances solubility and facilitates structural diversification.

Properties

Molecular Formula |

C25H23N3O2 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C25H23N3O2/c29-24(17-28-18-27-23-14-8-7-13-22(23)25(28)30)26-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21H,15-17H2,(H,26,29) |

InChI Key |

SNZGYSGJKYDUQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases, subject to further research.

Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA bases to affect replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide are compared below with related acetamide-quinazolinone derivatives.

Table 1: Structural and Pharmacological Comparison

Key Observations:

Structural Flexibility :

- The diphenylpropyl group in the target compound enhances lipophilicity compared to simpler phenyl or heteroaryl substituents (e.g., thiazole or methoxyphenyl). This may improve membrane permeability but reduce solubility .

- Electron-withdrawing groups (e.g., nitro in Compound 11r) correlate with enhanced anticancer activity, likely due to increased electrophilicity and interaction with cellular targets .

Pharmacological Performance :

- Anticancer activity : Derivatives with styryl or sulfonyl groups (e.g., 11o, 38) show superior activity compared to the diphenylpropyl analog, suggesting that extended conjugation enhances target binding .

- Antimicrobial activity : Thiazole- and chlorophenyl-substituted analogs exhibit stronger antitubercular effects, likely due to interactions with bacterial enzymes like InhA .

Synthetic Accessibility :

- The target compound requires 16-hour reflux with TMS-Cl/NaI, whereas styryl derivatives (e.g., 11r) demand longer reaction times (22–35 hours) but achieve higher yields (47–68%) .

Biological Activity

N-(3,3-diphenylpropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C19H20N2O

- Molecular Weight : 304.38 g/mol

- CAS Number : 133445-85-9

This structure features a quinazoline moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, this compound has shown effectiveness against several cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

- IC50 Value : 12.5 µM

- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has displayed antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the effectiveness of this compound against selected microbial strains, indicating its potential utility in treating infections.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties.

Case Study: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress:

- Behavioral Assessment : Improved cognitive function was observed.

- Biomarker Analysis : Reduced levels of oxidative stress markers were noted in brain tissues.

These findings indicate potential applications in neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.